molecular formula C14H8F6O4 B13104861 1,1'-(1,4-Phenylene)bis(4,4,4-trifluoro-3-hydroxybut-2-en-1-one)

1,1'-(1,4-Phenylene)bis(4,4,4-trifluoro-3-hydroxybut-2-en-1-one)

Cat. No.: B13104861
M. Wt: 354.20 g/mol
InChI Key: PVTRPFAPRYNPSP-OZDSWYPASA-N
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Description

1,1’-(1,4-Phenylene)bis(4,4,4-trifluoro-3-hydroxybut-2-en-1-one) is a complex organic compound characterized by its unique structure, which includes a phenylene group linked to two trifluoro-3-hydroxybut-2-en-1-one moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(1,4-Phenylene)bis(4,4,4-trifluoro-3-hydroxybut-2-en-1-one) typically involves the condensation of 1,4-phenylenediamine with 4,4,4-trifluoro-3-hydroxybut-2-en-1-one under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,1’-(1,4-Phenylene)bis(4,4,4-trifluoro-3-hydroxybut-2-en-1-one) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The phenylene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or sulfuric acid (H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

1,1’-(1,4-Phenylene)bis(4,4,4-trifluoro-3-hydroxybut-2-en-1-one) has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,1’-(1,4-Phenylene)bis(4,4,4-trifluoro-3-hydroxybut-2-en-1-one) involves its interaction with specific molecular targets and pathways. The compound’s trifluoro groups and phenylene core allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,1’-(1,4-Phenylene)bis(thiourea): Similar structure but with thiourea groups instead of trifluoro-3-hydroxybut-2-en-1-one moieties.

    1,1’-(2,5-Dimethyl-1,4-phenylene)bis(thiourea): Contains additional methyl groups on the phenylene ring.

    1,1’-(3,3’-Dimethyl-[1,1’-biphenyl]-4,4’-diyl)bis(thiourea): Features a biphenyl core with thiourea groups.

Uniqueness

1,1’-(1,4-Phenylene)bis(4,4,4-trifluoro-3-hydroxybut-2-en-1-one) is unique due to its trifluoro groups, which impart distinct chemical and physical properties

Properties

Molecular Formula

C14H8F6O4

Molecular Weight

354.20 g/mol

IUPAC Name

(Z)-1,1,1-trifluoro-4-hydroxy-4-[4-[(Z)-4,4,4-trifluoro-1-hydroxy-3-oxobut-1-enyl]phenyl]but-3-en-2-one

InChI

InChI=1S/C14H8F6O4/c15-13(16,17)11(23)5-9(21)7-1-2-8(4-3-7)10(22)6-12(24)14(18,19)20/h1-6,21-22H/b9-5-,10-6-

InChI Key

PVTRPFAPRYNPSP-OZDSWYPASA-N

Isomeric SMILES

C1=CC(=CC=C1/C(=C/C(=O)C(F)(F)F)/O)/C(=C/C(=O)C(F)(F)F)/O

Canonical SMILES

C1=CC(=CC=C1C(=CC(=O)C(F)(F)F)O)C(=CC(=O)C(F)(F)F)O

Origin of Product

United States

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